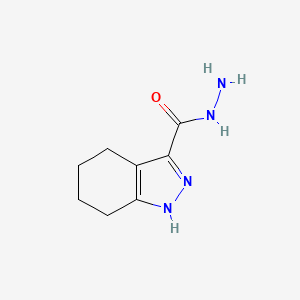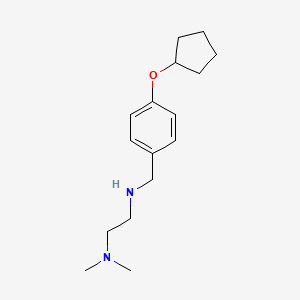![molecular formula C8H13N3O2 B1299495 8-甲基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 52094-69-6](/img/structure/B1299495.png)
8-甲基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮
描述
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspirodecane core
科学研究应用
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
作用机制
Target of Action
The primary target of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . This interaction is slightly biased towards G-protein signaling .
Biochemical Pathways
The interaction of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with the delta opioid receptor affects the G-protein signaling pathway . This leads to downstream effects such as reduced cAMP production .
Result of Action
The molecular and cellular effects of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action include anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
生化分析
Biochemical Properties
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes . These enzymes are involved in the hydroxylation of proline residues in hypoxia-inducible factor (HIF) proteins, which regulate cellular responses to oxygen levels . By inhibiting PHD enzymes, 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stabilizes HIF proteins, leading to increased expression of genes involved in angiogenesis, erythropoiesis, and glycolysis .
Cellular Effects
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to influence various cellular processes. It affects cell signaling pathways by stabilizing HIF proteins, which in turn activate the transcription of target genes involved in cellular adaptation to hypoxia . This compound also impacts gene expression by promoting the transcription of genes related to angiogenesis and metabolism . Additionally, 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can alter cellular metabolism by increasing glycolytic activity and reducing oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with PHD enzymes. By binding to the active site of these enzymes, the compound inhibits their hydroxylase activity, preventing the hydroxylation of proline residues in HIF proteins . This inhibition leads to the stabilization of HIF proteins, which then translocate to the nucleus and activate the transcription of target genes . The compound’s ability to inhibit PHD enzymes and stabilize HIF proteins is crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound’s effects on cellular function, such as increased glycolytic activity and gene expression, persist over extended periods . The stability and degradation of the compound can influence its long-term efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits PHD enzymes and stabilizes HIF proteins without causing significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation point for its biochemical activity .
Metabolic Pathways
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in metabolic pathways related to hypoxia response. The compound interacts with PHD enzymes, inhibiting their activity and stabilizing HIF proteins . This stabilization leads to the activation of metabolic pathways that promote glycolysis and reduce oxidative phosphorylation . The compound’s effects on metabolic flux and metabolite levels are significant, as it shifts cellular metabolism towards anaerobic processes .
Transport and Distribution
Within cells and tissues, 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily within the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to interact with PHD enzymes in the cytoplasm to inhibit their activity . Additionally, the compound’s stabilization of HIF proteins allows them to translocate to the nucleus, where they activate the transcription of target genes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
准备方法
The synthesis of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a hydantoin derivative, in the presence of a base . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
相似化合物的比较
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:
1,3,8-triazaspiro[4.5]decane-2,4-dione: Shares a similar core structure but lacks the methyl group at the 8th position.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains a benzyl group instead of a methyl group, which can influence its chemical properties and applications.
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
The uniqueness of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSNEAYELPMHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200081 | |
| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52094-69-6 | |
| Record name | 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52094-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


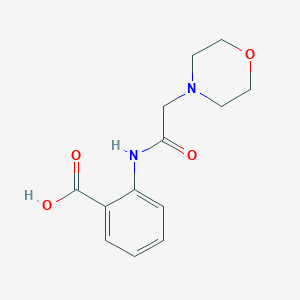
![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)
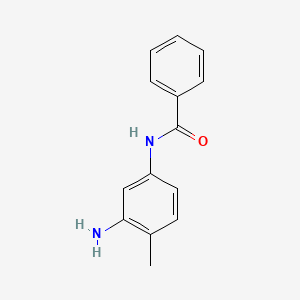
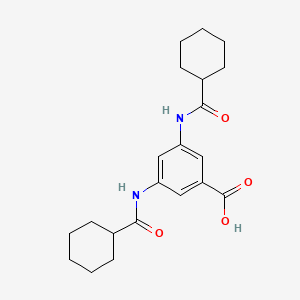
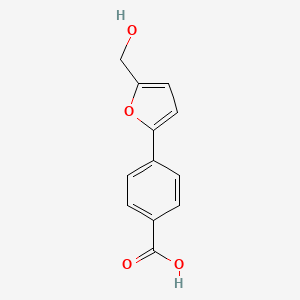
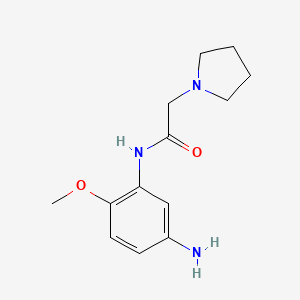
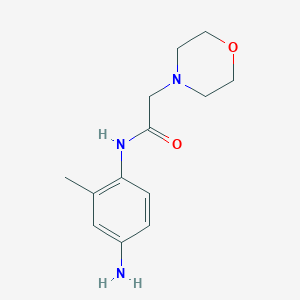
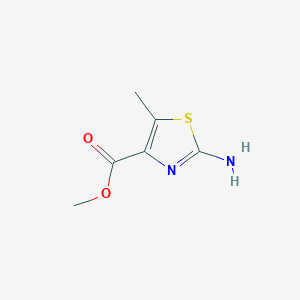
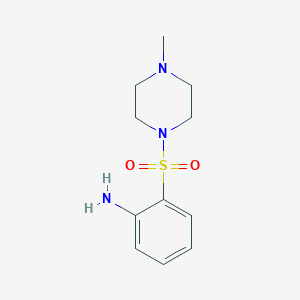
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

